REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:10]([NH2:12])=[O:11])=[N:4][C:5](SC)=[N:6][CH:7]=1.[S:13]([O-:18])(O[O-])(=O)=[O:14].[K+].[K+].[C:21](O)(=O)C.CO>O>[Cl:1][C:2]1[C:3]([C:10]([NH2:12])=[O:11])=[N:4][C:5]([S:13]([CH3:21])(=[O:18])=[O:14])=[N:6][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=NC1)SC)C(=O)N
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O[O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for about 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
concentrating of the ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extract
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=NC1)S(=O)(=O)C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |